molecular formula C19H12N4O2S B2459067 2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile CAS No. 1396810-75-5

2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile

Cat. No. B2459067
M. Wt: 360.39
InChI Key: WLEDEBBCGKTJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as the one , often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By replacing acetic anhydride with DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile” are not available, general reactions involving similar compounds can be considered. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Corrosion Inhibition Properties

The research on oxadiazole derivatives, such as the related compound 1,3,4-oxadiazole, demonstrates their potential in corrosion inhibition for mild steel in acidic environments. These derivatives show increased charge transfer resistance, indicating the formation of a protective layer on the metal surface, supported by SEM micrographs. The mixed-type inhibition behavior and adsorption characteristics suggest a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).

Antitumor Activity and DNA Binding

Oxadiazole derivatives have been studied for their potential antitumor activities. A specific compound, involving oxadiazole and cobalt(II) complex, shows promising anticancer effects against U937 human monocytic cells. It exhibits significant inhibition concentrations (IC50) suggesting potential as an antitumor agent. The compound's ability to intercalatively bind with DNA has been explored, indicating its mechanism of action against cancer cells (Bera et al., 2021).

Photovoltaic Application

The introduction of electron-deficient heterocycles like oxadiazole into polymers has been investigated for photovoltaic applications. A study demonstrated that polymers based on oxadiazole and benzodithiophene exhibit deep HOMO energy levels and low-bandgap, achieving a power conversion efficiency of 5.86%. This indicates the potential of oxadiazole derivatives in developing materials for solar energy conversion (Zhu et al., 2015).

Antimicrobial Agents

Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to exhibit strong antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis. These compounds have demonstrated efficacy at low concentrations compared to standard drugs, showing potential as new antimicrobial agents (Shruthi et al., 2016).

properties

IUPAC Name

2-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S/c20-9-13-3-1-2-4-14(13)10-23-11-15(5-6-17(23)24)19-21-18(22-25-19)16-7-8-26-12-16/h1-8,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEDEBBCGKTJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile

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